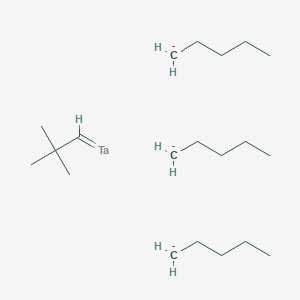

2,2-Dimethylpropylidenetantalum;pentane

Description

Historical Development of Metal-Carbon Double Bonds

The concept of a direct, stable double bond between a metal and a carbon atom was not realized until the mid-20th century. The first examples of such compounds, known as Fischer carbenes, were reported in 1964 by E.O. Fischer. uomustansiriyah.edu.iqtechniques-ingenieur.fr These initial complexes featured low-valent metals and heteroatom-substituted carbene ligands. uomustansiriyah.edu.iq The journey to understanding and synthesizing these novel compounds began much earlier, with milestones such as the synthesis of Zeise's salt in 1827, the first organometallic compound containing a metal-carbon bond, and the preparation of nickel carbonyl in 1890. uomustansiriyah.edu.iq The discovery of ferrocene (B1249389) in 1951 further revolutionized the field, introducing the concept of sandwich compounds and expanding the possibilities for metal-carbon interactions. uomustansiriyah.edu.iq

Genesis of High-Oxidation State Alkylidene Complexes: The Schrock Paradigm

A paradigm shift occurred in the 1970s with the work of Richard R. Schrock, who synthesized the first high-oxidation state alkylidene complex, Ta(CH-t-Bu)(CH₂-t-Bu)₃. ilpi.com This discovery of what are now known as Schrock alkylidenes or Schrock carbenes opened a new chapter in organometallic chemistry. ilpi.comwikipedia.org Unlike their Fischer-type counterparts, Schrock alkylidenes involve metals in high oxidation states, such as tantalum(V), and the alkylidene carbon is typically nucleophilic. ilpi.com The synthesis of these complexes often arises from the treatment of trialkyltantalum dichloride with alkyllithium reagents, leading to a thermally unstable intermediate that undergoes α-hydrogen elimination. wikipedia.org This seminal work on tantalum laid the foundation for the development of a wide array of high-oxidation state alkylidene complexes of other metals, such as molybdenum and tungsten, which have become powerful catalysts. iupac.orgnih.gov

The key to the stability and reactivity of these complexes lies in the use of sterically bulky ligands, which prevent bimolecular decomposition pathways. nih.gov The neopentylidene ligand, (CH-t-Bu), as seen in Schrock's original tantalum complex, is a prime example of such a ligand that has been central to the development of this field. nih.gov

Broader Context of Tantalum Alkylidenes in Organometallic Catalysis

Tantalum alkylidene complexes have proven to be highly valuable in the realm of organometallic catalysis, particularly in olefin metathesis. wikipedia.org While early tantalum complexes were not always long-lived enough for practical applications with ordinary olefins, they were instrumental in elucidating the principles of the metathesis reaction. minsky.ai These complexes react with ethylene, propylene, and styrene (B11656) to yield olefin metathesis products. wikipedia.org

Beyond metathesis, tantalum alkylidenes are involved in a variety of chemical transformations. They can effect olefinations and are intermediates in the hydroaminoalkylation of olefins. wikipedia.org The choice of ancillary ligands, such as bulky phenoxides or thiolates, can dramatically influence the catalytic activity and even the mechanism of reactions like ring-opening metathesis polymerization (ROMP). minsky.aiacs.org The continued exploration of tantalum alkylidene chemistry is driven by the potential for discovering new catalytic processes and refining existing ones. researchgate.net

Chemical Compound Information

Properties

CAS No. |

61716-29-8 |

|---|---|

Molecular Formula |

C20H43Ta-3 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

2,2-dimethylpropylidenetantalum;pentane |

InChI |

InChI=1S/C5H10.3C5H11.Ta/c1-5(2,3)4;3*1-3-5-4-2;/h1H,2-4H3;3*1,3-5H2,2H3;/q;3*-1; |

InChI Key |

TWNJDUMCQLHTTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].CC(C)(C)C=[Ta] |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpropylidenetantalum Complexes

Primary Synthetic Routes

The formation of the 2,2-dimethylpropylidene (neopentylidene) moiety on a tantalum center is predominantly achieved through two key methodologies: the intramolecular rearrangement of alkyl precursors and the exchange of ligands on pre-existing tantalum complexes.

Alpha-Hydrogen Abstraction in Alkyl Precursors

Alpha-hydrogen abstraction is a foundational route for generating tantalum alkylidene complexes from their corresponding alkyl precursors. This process involves the removal of a hydrogen atom from the carbon alpha to the metal center in a tantalum-alkyl complex, leading to the formation of a metal-carbon double bond. The reaction is typically facilitated by providing thermal energy or by the presence of suitable ancillary ligands that can stabilize the resulting alkylidene.

A notable example involves the synthesis of a stable benzylidene complex, a related alkylidene, from a tantalum tribenzyl species supported by a bis(phenolate)pyridine ligand. Upon heating, this complex undergoes α-hydrogen abstraction, eliminating toluene (B28343) and forming the tantalum-benzylidene bond. Kinetic studies of this reaction revealed it to be independent of the concentration of a trapping phosphine (B1218219) ligand, with an activation enthalpy (ΔH‡) of 31.3 ± 0.6 kcal·mol⁻¹ and an activation entropy (ΔS‡) of 3 ± 2 cal·mol⁻¹·K⁻¹. The significant kinetic isotope effect (kH/kD = 4.9 ± 0.4) is consistent with a mechanism where the rate-determining step is the α-hydrogen abstraction itself. figshare.com

Similarly, tantalum complexes with neopentyl ligands ( precursors to the 2,2-dimethylpropylidene ligand) are known to undergo this intramolecular transformation. The synthesis of W(NAr)(CH-t-Bu)(CH2-t-Bu)2 (where Ar = 2,6-i-Pr2C6H3) involves steps where a neopentyl group is converted to a neopentylidene ligand through the loss of neopentane, implicitly via an α-hydrogen abstraction mechanism. mit.edu This method represents a direct and efficient pathway to these valuable complexes, provided a suitable alkyl precursor is available. bohrium.com

Transalkylidenation and Ligand Exchange Processes

Ligand exchange offers a versatile alternative for synthesizing and modifying 2,2-dimethylpropylidenetantalum complexes. This approach can involve the substitution of ancillary ligands on a pre-formed neopentylidene complex or, less commonly, the transfer of the alkylidene group itself.

A primary example is the preparation of various neopentylidene tantalum complexes starting from Ta(CHtBu)(THF)2Cl3. This precursor, which can be synthesized in high yield, serves as a versatile starting material. minsky.ai It can undergo ligand exchange reactions with a range of anionic ligands. For instance, treatment with three equivalents of lithium 2,6-diisopropylphenoxide (LiDIPP) yields the yellow complex Ta(CHtBu)(DIPP)3(THF). minsky.aidtic.mil This highlights how chloro ligands can be readily substituted by bulky phenoxide ligands to tune the properties of the final complex.

This strategy allows for the systematic variation of the ligand sphere around the tantalum-alkylidene core, enabling the synthesis of a family of related complexes with tailored reactivity. The choice of the incoming ligand is crucial, as it dictates the stability, solubility, and catalytic behavior of the resulting product.

Role of Ancillary Ligands in Complex Formation

The formation, stability, and reactivity of 2,2-dimethylpropylidenetantalum complexes are critically dependent on the ancillary ligands coordinated to the metal center. These ligands modulate the electronic and steric environment of the tantalum, influencing everything from the ease of alkylidene formation to the complex's subsequent chemical behavior.

Steric and Electronic Tuning with Alkoxide and Phenoxide Ligands

Alkoxide and, particularly, bulky phenoxide ligands are extensively used to support tantalum alkylidene fragments. Their steric bulk can prevent bimolecular decomposition pathways, leading to more stable and isolable complexes. Electronically, they are strong σ- and π-donors, which can influence the electrophilicity of the tantalum center and the nature of the Ta=C bond. researchgate.netnih.gov

The dramatic effect of ligand choice is demonstrated in the comparison of complexes of the type Ta(CHtBu)X3(L), where X is a bulky phenoxide or thiolate. minsky.ai The use of 2,6-diisopropylphenoxide (DIPP) leads to the formation of Ta(CHtBu)(DIPP)3(THF). minsky.aidtic.mil This complex is reactive toward various substrates, including norbornene, with which it forms an isolable tantalacyclobutane complex. The reactivity and the mechanism of subsequent polymerization are directly controlled by the nature of these anionic phenoxide ligands. minsky.aiacs.org For example, in the ring-opening metathesis polymerization (ROMP) of norbornene, the reaction initiated by the DIPP-ligated tantalacycle is zero-order in norbornene, suggesting a rate-limiting ring-opening of the metallacycle. In contrast, an analogous complex with 2,4,6-triisopropylphenoxide (TIPT) ligands exhibits polymerization kinetics that are first-order in norbornene, indicating a different mechanism. dtic.mil

| Ligand (X) in Ta(CHtBu)X₃(L) | Precursor | Resulting Complex | Key Observation |

| 2,6-diisopropylphenoxide (DIPP) | Ta(CHtBu)(THF)₂Cl₃ + 3 LiDIPP | Ta(CHtBu)(DIPP)₃(THF) | Polymerization is zero-order in norbornene. dtic.mil |

| 2,4,6-triisopropylphenoxide (TIPT) | Ta(CHtBu)(py)₂Cl₃ + 3 LiTIPT | Ta(CHtBu)(TIPT)₃(py) | Polymerization is first-order in norbornene. dtic.mil |

Influence of Phosphine and Amine-Based Ligands

Phosphine and amine-based ligands serve crucial roles, often acting as spectator ligands that modify the electronic properties and stability of the complex without directly participating in the reaction. libretexts.org Phosphines are highly tunable, with their steric bulk (quantified by the cone angle) and electronic properties (σ-donating ability) being systematically adjustable. tcichemicals.com They can stabilize coordinatively unsaturated species and influence reaction pathways. libretexts.orgsigmaaldrich.com For instance, the coordination of phosphine ligands like PMe₃ has been shown to trigger and stabilize bis(alkylidene) tautomers in related tungsten systems, a phenomenon that depends on the nature of ancillary ligands. nih.gov

Utilization of Chelating and Pincer Ligand Architectures

Chelating and pincer ligands provide enhanced stability to organometallic complexes due to the chelate effect. Their well-defined coordination geometry imposes specific structural constraints on the metal center, which can be exploited to control reactivity.

A variety of pincer ligands have been successfully used in tantalum chemistry. These include:

[ONO]³⁻ Ligands : Pyridine-linked bis(phenolate) pincer ligands have been used to support tantalum amine, amido, and imido complexes. The binding mode of the pincer (either Cₛ or C₂) was found to be influenced by the π-bonding capabilities of the other ancillary ligands. acs.org

[NNN]³⁻ Ligands : A rigid, acridane-derived trisamine pincer ligand was used to synthesize a tantalum(V) complex, [TaCl₂(NNNcat)]. This complex was capable of reacting with dioxygen, leading to the full four-electron reduction of O₂ and the formation of an oxido-bridged bimetallic complex. This reactivity is facilitated by the redox-non-innocent nature of the pincer ligand. goettingen-research-online.denih.gov

[CCC]³⁻ Ligands : A novel pincer ligand featuring a [CCC]³⁻ donor array has been constructed through the cyclometalation of a terphenyl derivative on a tantalum center. The formation of this pincer framework proceeds through σ-bond metathesis transformations. nih.gov

These sophisticated ligand architectures offer a high degree of control over the tantalum's coordination sphere, enabling the synthesis of robust complexes and facilitating challenging chemical transformations. acs.org

Reaction Environment and Solvent Considerations (e.g., Pentane (B18724) as Reaction Medium)

The synthesis of highly reactive organometallic compounds such as 2,2-dimethylpropylidenetantalum complexes necessitates a meticulously controlled reaction environment. These complexes are typically sensitive to air and moisture, mandating the use of inert atmosphere techniques. wikipedia.orgschlenklinesurvivalguide.com Schlenk line or glovebox methodologies are standard practice to ensure the rigorous exclusion of oxygen and water, which could otherwise lead to decomposition of the reagents and products. wikipedia.orglehigh.edu The choice of solvent is equally critical, as it must be inert under the reaction conditions and allow for easy product isolation. Pentane is a frequently employed solvent in this context due to its favorable chemical and physical properties. libretexts.orgshell.com

Pentane is a nonpolar alkane that is largely unreactive towards the highly nucleophilic and basic organometallic species involved in the synthesis. libretexts.orgwikipedia.org Its non-coordinating nature is advantageous as it does not interfere with the desired chemical transformations. youtube.com Furthermore, pentane's low boiling point (36.1 °C for n-pentane) facilitates its removal in vacuo at low temperatures, which is crucial for isolating thermally sensitive organometallic products without inducing decomposition. wikipedia.orgnih.gov The volatility of pentane also allows for straightforward purification of the product through techniques like crystallization at low temperatures or removal of the solvent to yield a solid product. schlenklinesurvivalguide.com

Detailed research findings on the synthesis of tantalum alkylidene precursors illustrate the practical application of pentane as a reaction medium. For instance, the synthesis of the precursor complex [Ta(CH₂ᵗBu)₃(CHᵗBu)] is conducted in a pentane solution at controlled low temperatures. schlenklinesurvivalguide.com The reaction is performed under an inert atmosphere, and the subsequent workup involves filtration to remove any solid byproducts, followed by the removal of the pentane solvent under vacuum to yield the desired product. schlenklinesurvivalguide.com

The following table outlines the typical reaction parameters for the synthesis of a tantalum alkylidene precursor in pentane, based on reported experimental procedures. schlenklinesurvivalguide.com

Table 1: Representative Reaction Parameters for Tantalum Alkylidene Precursor Synthesis in Pentane

| Parameter | Condition | Rationale |

| Solvent | Pentane | Inert, non-coordinating, low boiling point for easy removal. libretexts.orgshell.comwikipedia.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents decomposition of air and moisture-sensitive reagents and products. wikipedia.orgschlenklinesurvivalguide.com |

| Apparatus | Schlenk line or Glovebox | Standard equipment for manipulating air-sensitive compounds. wikipedia.orglehigh.edu |

| Temperature | -40 °C to Room Temperature | Temperature control is crucial for managing reaction kinetics and stability of intermediates. schlenklinesurvivalguide.com |

| Workup | Filtration, Removal of volatiles in vacuo | Allows for separation of byproducts and isolation of the final product without thermal degradation. schlenklinesurvivalguide.com |

The use of pentane as the reaction medium, in conjunction with a stringent inert atmosphere, is a cornerstone of the successful synthesis of 2,2-dimethylpropylidenetantalum and related complexes. This environment ensures the stability of the reactive species and facilitates the isolation of the pure product.

Structural Elucidation and Electronic Nature of 2,2 Dimethylpropylidenetantalum Complexes

Spectroscopic Characterization for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure and bonding of tantalum alkylidene complexes in solution. The key diagnostic signals are those of the alkylidene proton (Hα) and carbon (Cα). In 13C NMR spectra, the Cα of a neopentylidene ligand exhibits a characteristic downfield chemical shift, indicative of its highly deshielded nature. For instance, in a silica-grafted tantalum neopentylidene complex, [(≡SiO)Ta(=CHtBu)(CH2tBu)2], the Cα resonance appears at approximately 247 ppm.

A crucial parameter obtained from NMR is the one-bond carbon-proton coupling constant (¹JCH) for the alkylidene moiety. This value provides insight into the hybridization of the Cα and the nature of the C-H bond. In many tantalum neopentylidene complexes, this coupling constant is significantly reduced from the ~150 Hz expected for a standard sp²-hybridized C-H bond. For the aforementioned silica-grafted species, a ¹JCH value of 80 Hz has been reported. This low value is considered strong evidence for an "agostic" interaction, where the C-H bond is electronically coupled to the electron-deficient metal center. This interaction effectively weakens the C-H bond and is a precursor to C-H activation processes.

| Complex Analogue | Nucleus | Chemical Shift (δ) [ppm] | Parameter | Value [Hz] |

|---|---|---|---|---|

| [(≡SiO)Ta(=CHtBu)(CH2tBu)2] | 13Cα | 247 | ¹JCα-Hα | 80 |

| ¹Hα | N/A |

X-ray Crystallographic Analysis of Solid-State Structures

Crystallographic studies of neopentylidene tantalum complexes reveal important details about the metal's coordination environment and the geometry of the Ta=C double bond. For the dimeric complex, [Ta(CHCMe3)(PMe3)Cl3]2, the tantalum center adopts a distorted octahedral geometry. Each tantalum atom is coordinated to the neopentylidene ligand, a phosphine (B1218219) ligand, three chloride ligands, and a bridging chloride from the adjacent monomer unit.

The geometric parameters of the alkylidene fragment are of particular interest. The Ta=C bond length is typically short, confirming its double bond character. The Ta=Cα-Cβ angle is notably wide, often exceeding 160°. This large angle is characteristic of Schrock-type carbenes and is attributed to steric repulsion from the bulky tert-butyl group and electronic factors that maximize orbital overlap. Furthermore, the hydrogen atom on the alkylidene carbon (Hα) is often found to be bent back toward the metal, a structural feature consistent with the agostic interaction suggested by NMR data.

| Parameter | Value |

|---|---|

| Ta=Cα Bond Length | 1.898 Å |

| Ta=Cα-Cβ Bond Angle | 161.4° |

| Cα-Hα Bond Length | 1.133 Å |

| Ta···Hα Distance | 2.162 Å |

In the solid state, the packing of individual complex molecules is governed by intermolecular forces. For many organometallic compounds, particularly those with halide and phosphine ligands, these interactions are primarily van der Waals forces. In the case of [Ta(CHCMe3)(PMe3)Cl3]2, the dimeric structure itself is a form of aggregation held together by bridging chloride ligands. The crystal lattice is composed of these discrete dimeric units. There are no significant non-covalent interactions, such as hydrogen bonding, that dictate the extended solid-state structure. The packing is primarily influenced by the steric demands of the bulky neopentylidene and trimethylphosphine (B1194731) ligands, which arrange to maximize space efficiency in the crystal.

Neutron Diffraction Studies of Metal-Carbon and C-H Bond Interactions

While X-ray diffraction is excellent for locating heavy atoms like tantalum, it is less precise for determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because it scatters off atomic nuclei, providing highly accurate positions for all atoms, including hydrogen. This technique has been indispensable for definitively characterizing C-H···Metal agostic interactions in tantalum alkylidene complexes.

A low-temperature (110 K) neutron diffraction study of [Ta(CHCMe3)(PMe3)Cl3]2 provided unambiguous proof of a significant agostic interaction involving the alkylidene Cα-Hα bond. acs.org The study revealed a Cα-Hα bond length of 1.133 Å, which is significantly elongated compared to a typical C(sp²)-H bond (approx. 1.08 Å). acs.org This elongation indicates a weakening of the bond due to the donation of electron density from the C-H bonding orbital to an empty d-orbital on the tantalum center. Concurrently, the distance between the tantalum atom and the hydrogen atom (Ta···Hα) was found to be only 2.162 Å, well within the sum of the van der Waals radii, confirming a strong interaction. acs.org This direct structural evidence from neutron diffraction is the most conclusive proof for the nature of α-agostic interactions in these systems.

Computational Approaches to Electronic Structure and Bonding

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in transition metal complexes where electron correlation effects are significant. These computational methods allow for the analysis of molecular orbitals (MOs), charge distribution, and the nature of the metal-ligand bonds.

For a tantalum neopentylidene complex, DFT calculations elucidate the composition of the Ta=C double bond. This bond is typically described as comprising one strong σ-bond and one π-bond. The σ-bond arises from the overlap of a tantalum d-orbital and an sp²-hybridized orbital on the alkylidene carbon. The π-bond is formed by the overlap of a different tantalum d-orbital (often a dxy or dyz) with the p-orbital on the carbon atom. The frontier molecular orbitals (HOMO and LUMO) are central to the reactivity of these complexes. The HOMO is often the Ta=C π-bonding orbital, while the LUMO is typically a vacant d-orbital on the tantalum center, making the metal an electrophilic site.

Calculations can also quantify the agostic interaction. Natural Bond Orbital (NBO) analysis can reveal the donor-acceptor interaction between the filled C-H σ-bonding orbital and a vacant metal d-orbital, providing a quantitative measure of the interaction energy. Atoms in Molecules (AIM) theory can be used to identify a bond path between the hydrogen and the metal center, further characterizing the nature of the interaction. These computational approaches complement experimental findings, providing a deeper understanding of the electronic factors that govern the unique structure and reactivity of these tantalum complexes.

Reactivity Patterns and Mechanistic Pathways of 2,2 Dimethylpropylidenetantalum Complexes

Olefin Metathesis Initiation and Propagation

Olefin metathesis is a powerful carbon-carbon bond-forming reaction, and early transition metal alkylidene complexes were among the first systems to provide insight into its mechanism. While highly active catalysts are now predominantly based on molybdenum, tungsten, and ruthenium, the study of tantalum analogues such as 2,2-dimethylpropylidenetantalum complexes has been crucial in elucidating the fundamental steps of this transformation.

The generally accepted mechanism for olefin metathesis, the Chauvin mechanism, proceeds through a catalytic cycle involving metallacyclobutane intermediates. This cycle is initiated by the reaction of a metal alkylidene complex with an olefin.

The key steps in the cycle are:

[2+2] Cycloaddition: The olefin coordinates to the tantalum center and undergoes a [2+2] cycloaddition with the alkylidene (Ta=C) bond to form a four-membered tantalacyclobutane intermediate.

Cycloreversion: The tantalacyclobutane ring can then cleave in a retro-[2+2] cycloaddition. This cleavage can either regenerate the starting materials or produce a new olefin and a new tantalum alkylidene complex.

Propagation: The newly formed tantalum alkylidene can then react with another molecule of the starting olefin, or the other olefinic substrate in a cross-metathesis reaction, to continue the catalytic cycle.

Early studies with tantalum alkylidene complexes, including neopentylidene derivatives, were instrumental in demonstrating the feasibility of this pathway. However, it was also observed that for many tantalum systems, the metallacyclobutane intermediates are relatively stable and can undergo alternative reactions, such as β-hydride elimination, which can lead to catalyst decomposition or the formation of non-metathesis products. This has limited the practical application of many simple tantalum alkylidenes as catalysts for the metathesis of acyclic olefins. More specialized ligand environments are often required to promote efficient and selective metathesis. For instance, tantalum alkylidene complexes supported by bulky phenoxide or thiolate ligands have been shown to be effective for the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins like norbornene.

Product selectivity in olefin metathesis is a critical aspect that determines the synthetic utility of a catalyst. The primary factors influencing selectivity include:

Stereoselectivity (E/Z): The geometry of the resulting double bond is determined by the relative energies of the transition states leading to the formation of the syn and anti metallacyclobutane intermediates and their subsequent decomposition pathways. For many catalyst systems, the thermodynamic stability of the final olefin product often dictates the observed E/Z ratio, with the more stable E-isomer being favored. However, kinetically controlled, stereoselective metathesis can be achieved with appropriately designed catalysts that impose steric constraints within the metallacyclobutane intermediate. While significant advances in controlling E/Z selectivity have been made with molybdenum, tungsten, and ruthenium catalysts, detailed studies on the factors governing stereoselectivity in metathesis catalyzed by simple neopentylidenetantalum complexes are less common, in part due to their lower catalytic activity for productive metathesis of acyclic olefins.

Chemoselectivity: In cross-metathesis reactions between two different olefins, the relative rates of the various possible metathesis events (homo-dimerization vs. cross-dimerization) determine the product distribution. A general model for predicting selectivity is based on the classification of olefins into different types according to their reactivity towards homodimerization and the susceptibility of the homodimers to secondary metathesis. Selective cross-metathesis is generally achieved when a highly reactive olefin is reacted with a less reactive one. The steric bulk and electronic properties of the substrates and the catalyst all play a crucial role. For tantalum-based systems, the inherent reactivity of the complex and its interaction with different olefinic substrates would govern this selectivity.

Transformations Involving the Alkylidene Moiety

The tantalum-neopentylidene moiety is not only a precursor for olefin metathesis but also a reactive functional group in its own right, participating in a variety of important chemical transformations.

Tantalum alkylidene complexes exhibit reactivity analogous to phosphorus ylides in the Wittig reaction, providing a method for the olefination of carbonyl compounds. In this reaction, the alkylidene group is transferred to the carbonyl carbon, forming a new carbon-carbon double bond and a tantalum oxo species.

The reaction is believed to proceed through a [2+2] cycloaddition of the Ta=C bond across the C=O bond of the aldehyde or ketone to form an oxatantalacyclobutane intermediate. This intermediate then decomposes to yield the olefin and a stable tantalum oxo complex, which is the thermodynamic driving force for the reaction.

Tantalum neopentylidene complexes with bulky phenoxide or thiolate ligands have been shown to react with a range of aldehydes and ketones. The efficiency of the reaction can be influenced by the steric and electronic properties of both the tantalum complex and the carbonyl compound.

| Carbonyl Substrate | Tantalum Complex | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Benzaldehyde | Ta(CHtBu)(DIPP)3(THF) | 1-phenyl-2,2-dimethylpropene | ~95 | 25 °C, 1 h |

| Acetone | Ta(CHtBu)(DIPP)3(THF) | 2,4,4-trimethyl-2-pentene | ~95 | 25 °C, 1 h |

| Benzophenone | Ta(CHtBu)(DIPP)3(THF) | 1,1-diphenyl-2,2-dimethylpropene | 88 | 40 °C, 8 h |

Data is illustrative of the reactivity of neopentylidenetantalum complexes with phenoxide ligands (DIPP = 2,6-diisopropylphenoxide), as detailed in related studies.

The polarized Ta=C double bond in neopentylidenetantalum complexes is susceptible to the insertion of various unsaturated organic molecules. While olefin insertion is the key step in metathesis, other substrates can also participate in this type of reaction.

Alkynes: The insertion of alkynes into the Ta=C bond can lead to the formation of new organometallic species and is a potential route to functionalized dienes.

Isonitriles (Isocyanides): These molecules are known to insert into various metal-carbon bonds. While the insertion of isonitriles into tantalum-alkyl bonds has been studied, leading to η²-iminoacyl complexes, direct and well-characterized examples of their insertion into the Ta=C bond of a stable neopentylidene complex are less common. Such a reaction would be expected to yield a tantalacyclo-azapropene intermediate, which could undergo further transformations.

Carbon Dioxide (CO₂): The insertion of CO₂ into metal-carbon bonds is a reaction of significant interest for carbon capture and utilization. While the direct insertion of CO₂ into the Ta=C bond of a neopentylidene complex has not been extensively documented, related bimetallic systems derived from Ta(CHtBu)(CH₂tBu)₃ have been shown to cooperatively cleave CO₂, with the tantalum center forming a tantalum oxo species. This suggests a high affinity of the early metal center for oxygen, which would be a driving force for reactions involving CO₂.

The electron-deficient nature of the tantalum center in neopentylidene complexes can promote the activation of C-H bonds, both intramolecularly and intermolecularly. These processes can lead to rearrangements of the complex or functionalization of external substrates.

One of the key examples of C-H activation is in the very formation of the neopentylidene ligand itself. The synthesis of complexes like tris(neopentyl)neopentylidenetantalum(V) from pentakis(neopentyl)tantalum(V) precursors involves an α-hydrogen abstraction from one of the neopentyl ligands, a process that is often promoted by the steric congestion around the metal center.

Furthermore, neopentylidenetantalum complexes can undergo rearrangements. For instance, there is evidence for tautomerism between alkylidyne-alkyl and bis-alkylidene forms in related tantalum systems, a process that involves the migration of a hydrogen atom. In some bimetallic systems, a neopentylidene ligand can bridge two metal centers, and dynamic exchange processes have been observed. The interaction of the neopentylidene ligand with other ligands or metal centers can facilitate these C-H activation and rearrangement pathways. Studies on tantalum-neopentylidene hydride and tantalum-neopentylidyne hydride complexes further underscore the accessibility of pathways involving C-H bond cleavage and formation at the tantalum center.

Ligand Effects on Reactivity and Selectivity

The ligand sphere surrounding the tantalum center in 2,2-dimethylpropylidene (neopentylidene) complexes plays a critical role in dictating the catalyst's behavior. By systematically modifying the steric and electronic properties of these ancillary ligands, researchers can fine-tune the reactivity and selectivity for a wide range of chemical transformations.

Modulation of Metal Electrophilicity and Lewis Acidity

The electronic nature of the ligands directly influences the electrophilicity of the tantalum center, which is a key factor in its interaction with substrates. Electron-withdrawing ligands increase the metal's Lewis acidity, making it more reactive towards electron-rich substrates. Conversely, electron-donating ligands can temper this reactivity.

For instance, the choice of anionic ligands, such as bulky phenoxides or thiolates, can control the activity of tantalum alkylidene complexes in reactions like ring-opening metathesis polymerization (ROMP). acs.org Phenoxide ligands, being strong π-donors, can increase electron density at the tantalum center, modulating its electrophilicity and, consequently, its polymerization activity. Triamido-amine ligands are another class of ancillary ligands that effectively stabilize high-valent tantalum species like alkylidenes. acs.org These ligands create a specific steric and electronic environment that can prevent bimolecular decomposition pathways and control the accessibility of substrates to the metal center. acs.org

In some systems, the ligand framework itself can be redox-active, providing a pathway for one- or two-electron reactivity at a formally d⁰ Ta(V) center. nih.gov A tris(amido) ligand platform, for example, can be oxidized, allowing the ligand to participate directly in the complex's redox chemistry and influence its reactivity with substrates like organic azides or diazoalkanes. nih.gov This ligand-based redox activity fundamentally alters the electrophilic character of the complex during the reaction cycle. nih.gov

The effect of ligand modification on metal electrophilicity is summarized in the table below:

| Ligand Type | Electronic Effect | Impact on Ta Center | Consequence on Reactivity |

| Bulky Phenoxides | Strong π-donors | Increased electron density | Modulated activity in ROMP acs.org |

| Triamido-amine | Steric/Electronic stabilization | Prevents decomposition | Controls substrate access and reaction pathways acs.org |

| Redox-active Tris(amido) | Ligand-centered redox | Enables multi-electron reactivity | Facilitates reactions with nitrene/diazo precursors nih.gov |

Stereocontrol and Enantioselective Catalysis

Achieving stereocontrol, particularly enantioselectivity, in reactions catalyzed by tantalum complexes is a significant objective. This is accomplished by employing chiral, non-racemic ancillary ligands that create a chiral environment around the metal center. This environment forces substrate coordination and subsequent reaction steps to proceed in a stereochemically biased manner.

While the development of enantioselective reactions with tantalum neopentylidene complexes is a challenging area, the principles are based on broader work with chiral tantalum systems. Tantalum-amidate complexes, for example, have been successfully used for the enantioselective hydroaminoalkylation of secondary amines. nih.gov The chiral information encoded in the amidate ligand is transferred during the carbon-carbon bond-forming step, leading to chiral amine products. nih.gov

Other strategies involve the use of C₂-symmetrical tartrate esters or chiral Schiff bases in conjunction with tantalum pentachloride to induce enantioselectivity in reactions like the Diels-Alder reaction. dcu.ie Although success can be ligand-dependent, enantiomeric excesses (ee's) of up to 52% have been achieved using ligands like the Jacobsen ligand with niobium and tantalum chlorides. dcu.ie The development of such systems is often a proof-of-concept for applying chiral cations or ligands to control the stereochemical outcome of a transition metal-catalyzed reaction. cam.ac.uknih.gov

The table below illustrates examples of ligand systems used for stereocontrol in tantalum catalysis.

| Chiral Ligand System | Reaction Type | Achieved Enantioselectivity (ee) |

| Tantalum-amidate complexes | Hydroaminoalkylation | High enantioselectivity reported nih.gov |

| C₂-symmetrical tartrate esters (with NbCl₅/TaCl₅) | Diels-Alder Reaction | Up to 40% ee dcu.ie |

| Jacobsen Ligand (with NbCl₅/TaCl₅) | Diels-Alder Reaction | Up to 52% ee dcu.ie |

Kinetic and Thermodynamic Analysis of Reaction Mechanisms

For tantalum alkylidene complexes, mechanistic studies have focused on key elementary steps such as their formation via α-hydrogen abstraction. In the formation of a stable benzylidene complex supported by a bis(phenolate)pyridine ligand, the reaction was found to be independent of the concentration of a phosphine (B1218219) trapping agent. figshare.com This indicates that the phosphine trap intervenes after the rate-determining step. figshare.com Kinetic analysis yielded activation parameters of ΔH‡ = 31.3 ± 0.6 kcal·mol⁻¹ and ΔS‡ = 3 ± 2 cal·mol⁻¹·K⁻¹. figshare.com A significant kinetic isotope effect (KIE) of kH/kD = 4.9 ± 0.4 was observed, which is consistent with a mechanism where the rate-determining step is the α-hydrogen abstraction from a benzyl (B1604629) group to form the benzylidene ligand and toluene (B28343). figshare.com

Similarly, deuterium-labeling and kinetic studies have been employed to understand the conversion of tantalum alkyl complexes into alkylidene species. researchgate.net In the reaction of a tris(trimethylsilylmethyl)tantalum neopentylidene precursor with phenylsilanes, kinetic studies were consistent with a dissociative mechanism. researchgate.net A kinetic isotope effect of 3.46 was measured, suggesting that the disappearance of the starting material is the rate-determining step. researchgate.net

Thermodynamic evaluations of tantalum systems, such as the tantalum-oxygen system, provide fundamental data on the stability of various species across a wide range of temperatures. anl.govresearchgate.net While not directly focused on organometallic reaction mechanisms, these studies establish the thermodynamic properties and phase boundaries that form the foundation for understanding the stability and decomposition pathways of tantalum complexes under various conditions. anl.govresearchgate.net

The following table summarizes key kinetic data for mechanistic studies of tantalum alkylidene reactions.

| Reaction System | Key Finding | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Kinetic Isotope Effect (kH/kD) |

| Benzyl to Benzylidene Conversion figshare.com | Rate-determining α-hydrogen abstraction | 31.3 ± 0.6 kcal·mol⁻¹ | 3 ± 2 cal·mol⁻¹·K⁻¹ | 4.9 ± 0.4 |

| Neopentylidene reaction with Phenylsilane researchgate.net | Dissociative mechanism, rate-determining disappearance of starting material | Not reported | Not reported | 3.46 ± 0.03 |

Advanced Spectroscopic and Analytical Techniques for Tantalum Alkylidene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of tantalum alkylidene complexes, providing detailed information about molecular structure and dynamic processes in solution and the solid state.

Proton and Carbon-13 NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of tantalum alkylidene complexes. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a complete picture of the connectivity of the molecule.

For the parent complex, Ta(=CHtBu)(CH₂tBu)₃, and its derivatives, NMR provides unambiguous evidence for the presence of both the alkylidene (=CHtBu) and alkyl (-CH₂tBu) ligands. In a detailed study of the silica-grafted species, [(≡SiO)Ta(=CHtBu)(CH₂tBu)₂], solid-state ¹³C NMR spectroscopy was particularly revealing. scispace.comnih.gov The key resonances confirm the structure of the surface-bound complex.

The alkylidene α-carbon (Ta=C H) is highly deshielded and appears at a characteristic downfield chemical shift. The observation of a reduced one-bond carbon-hydrogen coupling constant (¹J_CH) for this carbon is strong evidence for an α-agostic interaction, where a C-H bond from the alkylidene ligand donates electron density to the electron-deficient tantalum center. nih.gov This interaction stabilizes the complex and influences its reactivity.

| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Reference |

|---|---|---|---|---|

| ¹³C | Alkylidene α-Carbon (Ta=CHtBu) | ~247 | ¹J_CH = 80 | nih.gov |

| ¹³C | Neopentyl Methylene Carbon (Ta-CH₂tBu) | ~95 | ¹J_CH = 125 | scispace.com |

| ¹³C | Neopentyl Quaternary Carbon (-C(CH₃)₃) | ~40 | - | scispace.com |

| ¹³C | Neopentyl Methyl Carbons (-C(CH₃)₃) | ~30 | ¹J_CH = 125 | scispace.com |

Dynamic NMR for Mechanistic Insights

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to investigate fluxional processes and reaction mechanisms. For many organometallic complexes, intramolecular ligand exchange or rotation around metal-ligand bonds occurs on the NMR timescale.

While specific DNMR studies on the parent Ta(=CHtBu)(CH₂tBu)₃ complex are not detailed in the literature, related systems demonstrate the utility of this technique. For instance, studies on other tantalum complexes show that ligand resonances can be observed to broaden and coalesce as the temperature is raised, indicating a dynamic process that is slow at low temperatures but fast on the NMR timescale at higher temperatures. In some tantalum bis-alkylidene complexes, NMR characterization must be performed at low temperatures to obtain sharp, well-resolved signals, as fluxional dynamics at room temperature lead to significant signal broadening.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For tantalum alkylidenes, the most significant feature of interest is the Ta=C stretching vibration (ν_Ta=C). This vibration provides a direct measure of the metal-carbon double bond strength.

The Ta=C stretch is expected to appear in the fingerprint region of the IR and Raman spectra, typically at lower frequencies than C=C double bonds due to the larger mass of the tantalum atom. However, this peak can be difficult to identify definitively as it may be weak or obscured by other ligand-based vibrations. Other characteristic bands include the C-H stretching and bending modes of the neopentyl and neopentylidene ligands. While computational studies have been used to assign Ta-related vibrations in inorganic compounds like potassium heptafluorotantalate (K₂TaF₇), showing Ta-F modes between 285 and 530 cm⁻¹, specific experimental data assigning the ν_Ta=C mode for Ta(=CHtBu)(CH₂tBu)₃ is not prominently available in the literature. semanticscholar.orgnih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. For organometallic complexes like tris(neopentyl)neopentylidenetantalum(V), electron ionization (EI) would likely lead to the formation of a molecular ion ([M]⁺) followed by extensive fragmentation.

Expected fragmentation pathways for Ta(=CHtBu)(CH₂tBu)₃ would include:

Loss of neopentyl radicals: Sequential loss of the -CH₂C(CH₃)₃ ligands would result in peaks corresponding to [M - C₅H₁₁]⁺, [M - 2(C₅H₁₁)]⁺, etc.

Cleavage of the alkylidene ligand: Fragmentation could involve the loss of the neopentylidene group or parts of it.

Rearrangement processes: Complex rearrangements can occur, leading to a complex fragmentation pattern that can be used to deduce the structure of the original molecule.

While MS is mentioned as a characterization technique for related complexes, detailed fragmentation patterns for this specific compound are not widely published.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for the study of species with unpaired electrons (i.e., paramagnetic species).

The parent complex, tris(neopentyl)neopentylidenetantalum(V), is a d⁰ complex, meaning the tantalum metal center has no d-electrons. Consequently, it is diamagnetic and EPR-silent.

However, EPR spectroscopy is an indispensable tool for characterizing related paramagnetic tantalum species, such as those in the Ta(IV) oxidation state (a d¹ configuration). For example, in the study of paramagnetic Ta(IV) hydride complexes, frozen-solution EPR spectra provide critical information about the electronic structure. umich.edu The spectra exhibit hyperfine coupling to the ¹⁸¹Ta nucleus (I = 7/2, 100% natural abundance) and to any coupled phosphorus nuclei from phosphine (B1218219) ligands. Analysis of the g-values and hyperfine coupling constants allows for the determination of the specific d-orbital that the unpaired electron occupies, which is fundamental to understanding the bonding and reactivity of the complex. umich.edu

| Parameter | Value |

|---|---|

| g_parallel | 1.994 |

| g_perpendicular | 1.970 |

| A_parallel(¹⁸¹Ta) | 127 x 10⁻⁴ cm⁻¹ |

| A_perpendicular(¹⁸¹Ta) | 107 x 10⁻⁴ cm⁻¹ |

Theoretical and Computational Investigations of 2,2 Dimethylpropylidenetantalum Chemistry

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms involving transition metal complexes. For tantalum alkylidene complexes, DFT calculations are instrumental in elucidating the intricate details of reaction pathways, such as those in olefin metathesis and C-H activation.

While specific DFT studies on the reaction pathways of a discrete "2,2-dimethylpropylidenetantalum;pentane" complex are not extensively documented in the literature, the principles can be inferred from studies on related tantalum neopentylidene systems. DFT calculations on such systems typically explore the energetics of ligand association and dissociation, the formation of key intermediates, and the structures of transition states.

For instance, in the context of olefin metathesis, DFT can be used to model the [2+2] cycloaddition of an olefin to the tantalum-carbon double bond, leading to a tantalacyclobutane intermediate. The calculated energy barriers for the formation and decomposition of this intermediate can provide insights into the catalytic activity. A hypothetical reaction coordinate diagram for the initial steps of an olefin metathesis reaction catalyzed by a generic 2,2-dimethylpropylidenetantalum complex is presented below.

Table 1: Hypothetical DFT-Calculated Energies for Olefin Metathesis Steps

| Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1. Reactants | Ta(=CHC(CH₃)₃)Lₙ + C₂H₄ | 0.0 |

| 2. Olefin Complex | Ta(=CHC(CH₃)₃)Lₙ(C₂H₄) | -5.2 |

| 3. Transition State 1 | [TS for metallacycle formation] | +12.5 |

| 4. Metallacyclobutane | Ta(CH(C(CH₃)₃)CH₂CH₂)Lₙ | -15.8 |

| 5. Transition State 2 | [TS for metallacycle cleavage] | +10.3 |

Note: These values are illustrative and represent typical energy profiles for such reactions.

Furthermore, DFT studies have been crucial in understanding C-H activation processes. A tantalum alkylidene complex can, in principle, react with the C-H bonds of a pentane (B18724) solvent molecule. DFT calculations can map out the potential energy surface for such a reaction, identifying the transition state for C-H bond cleavage and the formation of new tantalum-alkyl and tantalum-hydride species. These calculations often reveal the importance of agostic interactions in stabilizing the transition states. nih.govacs.org

Ab Initio Methods for Electronic Structure and Bonding Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous framework for characterizing the electronic structure and bonding in molecules. For a complex containing a tantalum-carbon double bond, these methods can offer a detailed picture of the nature of this interaction.

The Ta=C bond in 2,2-dimethylpropylidenetantalum is a polar covalent bond with both σ and π components. The σ-bond arises from the overlap of a tantalum d-orbital and a carbon sp²-hybrid orbital. The π-bond is formed by the interaction of a second tantalum d-orbital with the carbon p-orbital. Ab initio calculations, such as Hartree-Fock (HF) followed by post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can quantify the contributions of these components.

Natural Bond Orbital (NBO) analysis, often performed on the results of ab initio or DFT calculations, is a powerful tool for interpreting the bonding in terms of localized orbitals. researchgate.net An NBO analysis of a 2,2-dimethylpropylidenetantalum complex would provide information on the hybridization of the tantalum and carbon atoms, the polarization of the Ta=C bond, and the extent of electron donation and back-donation between the metal and the alkylidene ligand. nih.govacs.org

A significant feature often revealed by these studies in tantalum alkylidene complexes is the presence of agostic interactions, where a C-H bond from the alkylidene substituent interacts with the electron-deficient metal center. DFT calculations have confirmed the presence of such interactions, showing shortened M-H distances and elongated C-H bonds. nih.govacs.org

Table 2: Illustrative NBO Analysis Data for a Model Ta=CHC(CH₃)₃ Fragment

| Bond/Interaction | Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

|---|---|---|---|

| σ(Ta-C) | BD(1) Ta-C (1.98 e) | - | - |

| π(Ta-C) | BD(1) Ta-C (1.95 e) | - | - |

Note: E(2) represents the stabilization energy from second-order perturbation theory. The values are hypothetical and serve to illustrate the type of data obtained.

Molecular Modeling and Ligand Design Principles

Molecular modeling encompasses a range of computational techniques, from quantum mechanics to molecular mechanics and molecular dynamics, that are used to simulate and predict the behavior of molecules. In the context of 2,2-dimethylpropylidenetantalum chemistry, these tools are invaluable for designing ligands that can tune the reactivity and stability of the complex.

The reactivity of the Ta=C bond is highly dependent on the electronic and steric properties of the other ligands attached to the tantalum center. Electron-withdrawing ligands can increase the electrophilicity of the tantalum, potentially enhancing its reactivity in olefin metathesis. Conversely, bulky ligands can be used to control the selectivity of catalytic reactions or to stabilize highly reactive species.

Molecular modeling allows for the systematic in silico screening of a wide variety of ligands. By calculating key properties such as the Ta=C bond length, the charge on the tantalum atom, and the energy barriers for model reactions, chemists can identify promising ligand candidates for synthesis. For example, a computational study might compare a series of phosphine (B1218219) ligands with varying cone angles and electronic parameters to determine their effect on the stability of a tantalacyclobutane intermediate.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the complex, including its interaction with solvent molecules like pentane. MD simulations can provide insights into the conformational flexibility of the ligands and the solvation structure around the metal center, which can influence reaction rates and selectivities.

Prediction of Spectroscopic Parameters and Reactivity

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the characterization of new or transient species. For 2,2-dimethylpropylidenetantalum complexes, DFT and ab initio methods can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra.

The ¹H and ¹³C NMR chemical shifts are particularly sensitive to the electronic environment of the nuclei. Calculations can predict the chemical shift of the alkylidene proton (Ta=CH ) and carbon (Ta=C H), which are characteristic spectroscopic signatures. For instance, the ¹H NMR signal for the α-proton of the neopentylidene ligand in Ta(=CHtBu)(CH₂tBu)₃ has been reported to appear at +1.9 ppm. acs.org Computational methods can reproduce such values and predict how they would change with different ancillary ligands.

Vibrational frequencies corresponding to the Ta=C stretching mode can be calculated and compared with experimental IR or Raman spectra to confirm the presence of the double bond. The calculated frequencies can also be used to interpret complex experimental spectra by assigning specific vibrational modes to the observed bands.

By combining the prediction of spectroscopic parameters with the calculation of reaction energetics, a comprehensive picture of the reactivity of a 2,2-dimethylpropylidenetantalum complex can be developed. For example, a low calculated energy barrier for a particular reaction pathway, coupled with the predicted spectroscopic signatures of the expected products, can guide experimental efforts to observe and characterize new chemical transformations.

Table 3: Hypothetical Predicted Spectroscopic Data for a Ta(=CHC(CH₃)₃)Cl₃(PMe₃)₂ Complex

| Spectroscopic Parameter | Calculated Value |

|---|---|

| ¹H NMR δ (Ta=CH ) | 2.1 ppm |

| ¹³C NMR δ (Ta=C H) | 255.0 ppm |

Note: These values are illustrative and based on typical ranges for such complexes. Actual values would depend on the specific computational method and basis set used.

Future Perspectives and Research Frontiers

Design of Next-Generation Tantalum Alkylidene Catalysts

The performance of tantalum alkylidene catalysts is intricately linked to the ligand sphere surrounding the tantalum center. Future research is directed towards the rational design of ligands to fine-tune catalytic activity, selectivity, and stability.

One key area of focus is the modification of anionic ligands. The choice between phenoxide and thiolate ligands, for instance, has been shown to dramatically influence both the activity and the mechanism of ring-opening metathesis polymerization (ROMP). minsky.ai Bulky phenoxide ligands can lead to highly active catalysts, while thiolate ligands may offer different selectivity profiles. The systematic variation of electronic and steric properties of these ligands will be crucial in developing catalysts with enhanced performance for specific applications.

Furthermore, the introduction of π-donor ligands or supporting on oxide surfaces is being explored to enhance catalyst stability and activity. researchgate.net For instance, supporting tantalum complexes on silica-alumina or alumina (B75360) can lead to improved activities in alkane metathesis. researchgate.net The design of well-defined catalyst precursors on solid supports is a promising strategy for creating robust and recyclable catalytic systems.

Future catalyst design will likely involve a combination of experimental and computational approaches. Density Functional Theory (DFT) studies can provide valuable insights into reaction mechanisms and help predict the effect of ligand modifications on catalyst performance, thereby guiding the synthesis of more efficient and selective next-generation tantalum alkylidene catalysts.

Exploration of Novel Reactivity and Synthetic Methodologies

Beyond olefin metathesis, neopentylidenetantalum complexes are being investigated for a range of novel chemical transformations. A significant area of emerging research is their application in hydroaminoalkylation reactions. This atom-economic process allows for the direct alkylation of unprotected secondary amines through C-H functionalization adjacent to the nitrogen atom, providing new synthetic routes to α- and β-alkylated N-heterocycles. acs.orgacs.org This methodology has been successfully applied to the synthesis of substituted piperidines, piperazines, and azepanes with excellent regio- and diastereoselectivity. acs.org

Another frontier is the reaction of tantalum alkylidene complexes with silanes. These reactions can lead to the formation of novel metallasilacyclodiene complexes, which are of interest for their unique structural and electronic properties and potential applications in organosilicon chemistry. researchgate.net The mechanistic understanding of these transformations is crucial for developing new synthetic methodologies based on tantalum-silicon chemistry.

The development of telescoped catalytic reaction sequences is another promising direction. For example, a tantalum(V) ureate catalyst has been used for the hydroaminoalkylation of o-chlorostyrene with N-methylaniline, initiating a sequence that leads to the synthesis of C3-methyl-N-aryl indoline (B122111) and indole (B1671886) products. researchgate.net Such one-pot procedures enhance synthetic efficiency and reduce waste, aligning with the principles of green chemistry.

Sustainable Chemical Processes Utilizing Tantalum Catalysts

The development of sustainable chemical processes is a paramount goal in modern chemistry, and tantalum catalysts are poised to play a significant role. alliedacademies.org Their ability to promote atom-economic reactions, such as hydroaminoalkylation, contributes to minimizing waste and improving resource efficiency. researchgate.netalliedacademies.org

In the realm of polymer chemistry, tantalum-based catalysts are being explored for the synthesis of polymers from renewable feedstocks. ippi.ac.ir The development of catalysts that can effectively polymerize bio-derived monomers would represent a significant step towards a more sustainable polymer industry. Additionally, tantalum catalysts are being investigated for the chemical upcycling of waste polyolefins. For instance, tantalum hydrides supported on sulfated alumina have shown potential in the degradation of polypropylene. researchgate.net

The intrinsic properties of tantalum also lend themselves to applications in green energy technologies. For example, the incorporation of tantalum oxides is being explored as a strategy to enhance the stability of catalysts for green hydrogen production through water electrolysis. highways.today Furthermore, sustainable methods for recycling tantalum from industrial scrap are being developed, which is crucial for ensuring a circular economy for this valuable metal. nih.gov The use of non-hazardous lixiviants as substitutes for hydrofluoric acid in the recovery of tantalum from electronic waste is a particularly important area of research. nih.gov

| Application Area | Contribution to Sustainability | Key Research Focus |

| Catalysis | Atom-economic reactions, waste reduction | Development of catalysts for hydroaminoalkylation and other efficient transformations. |

| Polymer Chemistry | Use of renewable feedstocks, polymer recycling | Synthesis of bio-based polymers, catalytic degradation of plastic waste. |

| Green Energy | Production of clean fuels | Development of stable catalysts for green hydrogen production. |

| Recycling | Circular economy for tantalum | Sustainable and safe methods for recovering tantalum from industrial and electronic waste. |

Interdisciplinary Applications and Materials Science Connections

The influence of 2,2-dimethylpropylidenetantalum and related complexes extends beyond traditional catalysis into materials science and other interdisciplinary fields. A significant application lies in the synthesis of advanced polymeric materials with tailored properties. For example, tantalum-based catalytic systems have been used to produce hyperbranched polyethylene, a material with unique rheological and processing characteristics. acs.org The ability to control polymer architecture, such as branching and molecular weight, by tuning the reaction conditions and catalyst composition is a key advantage of these systems. acs.org

Furthermore, tantalum compounds are crucial precursors for the synthesis of novel inorganic materials. Tantalum carbide MXenes (Ta-MXenes), a class of two-dimensional materials, are synthesized from tantalum-containing MAX phases. These materials exhibit exceptional electrochemical properties, efficient photothermal conversion, and tunable surface functionalities, making them promising candidates for applications in energy storage (e.g., lithium-sulfur batteries), sensing, and biomedicine. mdpi.com

The unique electronic properties of tantalum and its compounds also lead to their use in electronic components. Tantalum capacitors are widely used in electronic equipment due to their high capacitance, stability, and reliability. science.gov Research in this area focuses on developing new manufacturing processes, such as microwave sintering of tantalum powder, to improve the performance and miniaturization of these components. science.gov The interplay between organometallic tantalum chemistry and materials science is a vibrant area of research with the potential for significant technological advancements.

| Material | Synthesis Precursor/Method | Key Properties | Potential Applications |

| Hyperbranched Polyethylene | Tantalum-based catalysts | Unique rheology, controlled branching | Advanced polymer processing, additives |

| Tantalum Carbide (Ta-MXene) | Tantalum-containing MAX phases | 2D structure, high conductivity, tunable surface | Energy storage, sensors, biomedicine |

| Tantalum Capacitors | Tantalum powder | High capacitance, stability, reliability | Electronics, telecommunications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.